molecular formula C13H15ClN4OS B4358094 N-(3-chloro-4-methoxyphenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

N-(3-chloro-4-methoxyphenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

Cat. No.: B4358094
M. Wt: 310.80 g/mol
InChI Key: IBFUEUGUOGAVPX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chloro-methoxyphenyl group and a dimethyl-pyrazolyl group attached to a thiourea backbone.

Properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(1,3-dimethylpyrazol-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4OS/c1-8-11(7-18(2)17-8)16-13(20)15-9-4-5-12(19-3)10(14)6-9/h4-7H,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFUEUGUOGAVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NC2=CC(=C(C=C2)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with 1,3-dimethyl-4-isothiocyanatopyrazole. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-N’-(1H-pyrazol-4-yl)thiourea: Lacks the dimethyl groups on the pyrazole ring.

    N-(3-chloro-4-methoxyphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)urea: Contains a urea group instead of a thiourea group.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-N’-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea is unique due to the presence of both the chloro-methoxyphenyl and dimethyl-pyrazolyl groups, which confer specific chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-chloro-4-methoxyphenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea
Reactant of Route 2
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N-(3-chloro-4-methoxyphenyl)-N'-(1,3-dimethyl-1H-pyrazol-4-yl)thiourea

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